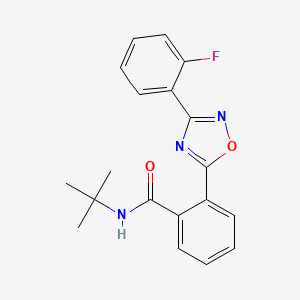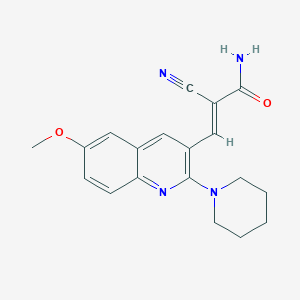
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide, also known as TAK-659, is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a selective inhibitor of BTK, which plays a crucial role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of B-cell malignancies. BTK is a key downstream effector of BCR signaling, and its inhibition by this compound leads to the suppression of BCR signaling and induction of apoptosis in B-cells.
Biochemical and physiological effects:
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells in vitro. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as CLL and NHL. However, further studies are needed to evaluate its safety and efficacy in clinical trials. One limitation of this compound is that it may not be effective in all patients, as some B-cell malignancies may have alternative signaling pathways that bypass BTK. Another limitation is that this compound may have off-target effects on other kinases, which could lead to toxicity and adverse effects.
Zukünftige Richtungen
For the research on (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Further studies are also needed to identify biomarkers that can predict response to this compound and to optimize its dosing and scheduling. In addition, the combination of this compound with other anti-cancer agents, such as venetoclax, should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of (E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with 1-bromo-3-chloropropane to form 2-(6-methoxy-2-chloroquinolin-3-yl)propan-1-amine. This intermediate is then reacted with piperidine to form 2-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)propan-1-amine. The final step involves the reaction of this intermediate with (E)-2-cyano-3-(2,3-dihydro-1H-inden-5-yl)acrylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(6-methoxy-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cells. In vivo studies in mouse models have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in CLL and NHL. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(6-methoxy-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-16-5-6-17-13(11-16)9-14(10-15(12-20)18(21)24)19(22-17)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQZEJOCMJXJQL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

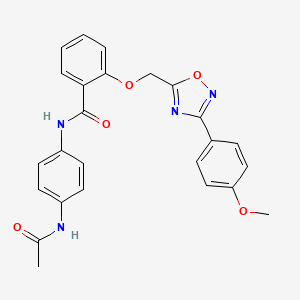
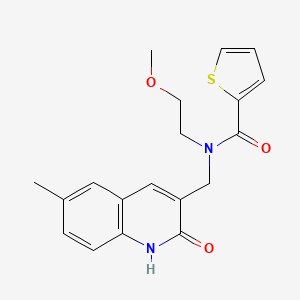

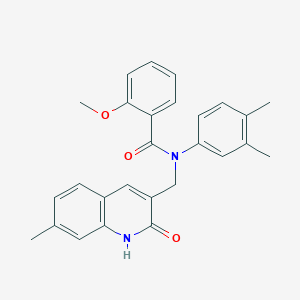

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)

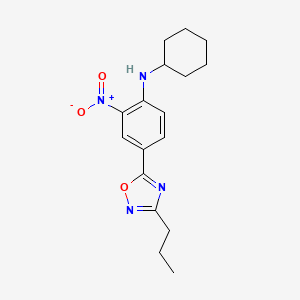
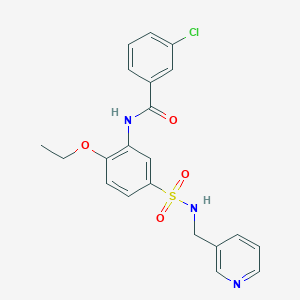
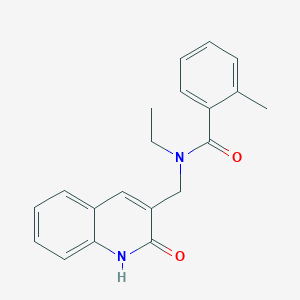
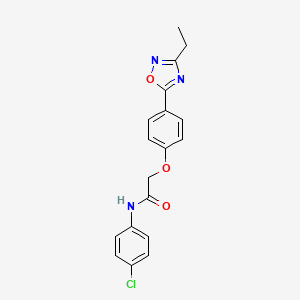
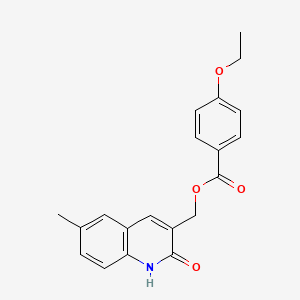
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
